4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine
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Overview
Description
4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C13H10ClN3S. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of various functional groups such as chloro, cyano, methylthio, and p-tolyl makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Future Directions
The future directions for the study and application of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-methylthio-5-nitropyrimidine with p-tolylamine under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Catalysts like Lewis acids or bases to facilitate the cyclization process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methylthio group can yield a sulfone derivative.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthio-5-nitropyrimidine
- 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine
- 2-Thio-containing pyrimidines
Uniqueness
4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural diversity makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBFSRVAPVCDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363081 |
Source
|
Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128640-74-4 |
Source
|
Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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